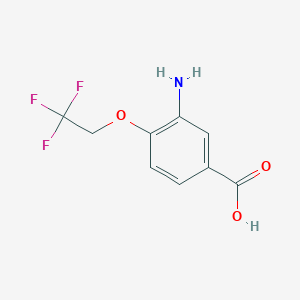

3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid

Description

Systematic Nomenclature and Structural Identification

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural composition as a benzoic acid derivative with specific substitution patterns. The compound bears the Chemical Abstracts Service registry number 1183675-62-8, which serves as its unique identifier in chemical databases and literature. The molecular formula of this compound is C₉H₈F₃NO₃, indicating the presence of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms.

The molecular weight of this compound is precisely 235.16 grams per mole, positioning it within the range of small organic molecules suitable for various pharmaceutical and chemical applications. The structural framework consists of a benzene ring bearing a carboxylic acid functional group at position 1, an amino group at position 3, and a 2,2,2-trifluoroethoxy substituent at position 4. This specific arrangement of functional groups creates a unique electronic environment within the molecule, with the electron-withdrawing trifluoroethoxy group positioned adjacent to the electron-donating amino group.

The trifluoroethoxy moiety introduces significant electronegativity to the aromatic system through the presence of three fluorine atoms attached to the terminal carbon of the ethoxy chain. This structural feature influences both the physical properties and chemical reactivity of the compound, making it distinct from other benzoic acid derivatives. The positioning of the amino group at the meta position relative to the carboxylic acid creates opportunities for intramolecular interactions and affects the overall molecular geometry and electronic distribution.

Historical Context of Fluorinated Benzoic Acid Derivatives

The development of fluorinated benzoic acid derivatives traces back to the early exploration of organofluorine chemistry, which began in earnest during the nineteenth century. The first organofluorine compound was discovered in 1835 when Dumas and Péligot successfully distilled dimethyl sulfate with potassium fluoride to produce fluoromethane, marking the beginning of systematic organofluorine research. This pioneering work established the foundation for subsequent investigations into fluorinated aromatic compounds, including benzoic acid derivatives.

Alexander Borodin made significant contributions to the field in 1862 by developing halogen exchange methods, acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This methodology represented an early approach to introducing fluorine atoms into aromatic systems and laid the groundwork for more sophisticated fluorination techniques. The work of Frédéric Swarts in 1898 further advanced the field by introducing antimony fluoride as a fluorine source, providing alternative routes to organofluorine compounds.

Benzoic acid itself has a rich history dating back to the sixteenth century, when it was first discovered through the dry distillation of gum benzoin. The systematic study of benzoic acid began with Nostradamus in 1556, followed by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. Justus von Liebig and Friedrich Wöhler later determined the precise composition of benzoic acid and investigated its relationships with other organic compounds. The combination of this classical organic chemistry knowledge with emerging fluorination methodologies eventually enabled the synthesis of complex fluorinated benzoic acid derivatives.

The development of aromatic fluorination methodologies gained momentum in 1927 when Schiemann discovered an aromatic fluorination technique involving diazonium salts of aromatic amines. This methodology involved preparing diazonium salts from aromatic amines and subsequently decomposing them in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This reaction became known as the Schiemann reaction and remains useful for manufacturing fluoroaromatic compounds. Additionally, Gottlieb reported nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride in 1936, representing the first example of halogen exchange methods in fluoroarene synthesis.

Significance in Organofluorine Chemistry Research

This compound occupies a significant position within organofluorine chemistry research due to its unique combination of functional groups and the strategic placement of fluorine atoms within its molecular structure. The compound exemplifies the sophisticated level of structural complexity that modern organofluorine chemistry can achieve, combining traditional aromatic chemistry with advanced fluorination strategies to create molecules with tailored properties.

The significance of this compound in organofluorine chemistry research stems from several key factors related to the unique properties imparted by fluorine substitution. The trifluoroethoxy group introduces substantial electronegativity and lipophilicity modifications to the benzoic acid framework, potentially enhancing bioavailability and metabolic stability characteristics that are highly valued in pharmaceutical applications. The electron-withdrawing nature of the trifluoroethoxy substituent significantly alters the electronic distribution within the aromatic ring, affecting both reactivity patterns and intermolecular interactions.

Research applications of this compound span multiple domains within organofluorine chemistry, including its utility as a building block for more complex molecular architectures and its potential role in medicinal chemistry programs. The presence of both amino and carboxylic acid functional groups provides multiple sites for chemical modification and conjugation reactions, making it a versatile intermediate for synthetic chemistry applications. The trifluoroethoxy moiety serves as a bioisostere for other functional groups, potentially offering improved pharmacological properties compared to non-fluorinated analogs.

The compound also contributes to fundamental understanding of structure-activity relationships in fluorinated aromatic systems. The specific positioning of the amino group and trifluoroethoxy substituent creates opportunities to study the interplay between electron-donating and electron-withdrawing groups in aromatic systems, providing insights into electronic effects and their consequences for chemical reactivity. This knowledge base supports the rational design of new fluorinated compounds with predetermined properties and functions.

Furthermore, this compound represents an important example of how modern organofluorine chemistry can create compounds that bridge traditional organic chemistry with contemporary materials science and pharmaceutical chemistry requirements. The compound demonstrates the evolution of organofluorine chemistry from simple fluorinated molecules to sophisticated, multi-functional structures that can address complex research and development challenges in various scientific disciplines.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1183675-62-8 | |

| Molecular Formula | C₉H₈F₃NO₃ | |

| Molecular Weight | 235.16 g/mol | |

| Molecular Database Listing Number | MFCD12812056 |

Propriétés

IUPAC Name |

3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-7-2-1-5(8(14)15)3-6(7)13/h1-3H,4,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNBQAMLJWERBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Mode of Action

It is likely that this compound interacts with its targets through hydrogen bonding and hydrophobic interactions, given its chemical structure. The presence of the amino group and the carboxylic acid group could allow for hydrogen bonding, while the trifluoroethoxy group could participate in hydrophobic interactions.

Biochemical Pathways

It is possible that this compound could affect pathways involving its target proteins or enzymes.

Analyse Biochimique

Biochemical Properties

3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with the compound binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, it may induce toxic or adverse effects, including cellular stress or apoptosis. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit or activate enzymes involved in the catabolism or anabolism of specific metabolites, thereby altering the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its biological activity, as it may preferentially accumulate in certain tissues or organelles, thereby exerting localized effects.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes.

Activité Biologique

3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

- Amino Group : Contributes to hydrogen bonding and interaction with biological macromolecules.

- Trifluoroethoxy Group : Enhances lipophilicity and modifies electronic properties, potentially influencing membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activities. The presence of the trifluoroethoxy group in this compound may contribute to its ability to modulate enzyme activity and exert antimicrobial effects against various pathogens.

Anticancer Activity

In studies involving glioblastoma cell lines, derivatives of compounds similar to this compound have shown promising anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .

The mechanism of action for this compound likely involves:

- Interaction with Enzymes : The amino group can form hydrogen bonds with enzymes or receptors. Studies have shown that similar compounds can inhibit specific enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancers.

- Modulation of Protein Degradation Pathways : Research indicates that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis and can influence cancer progression .

Comparative Analysis

The following table summarizes the biological activities and structural features of this compound in comparison with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino group + Trifluoroethoxy group | Antimicrobial, Anticancer |

| 3-Chloro-4-methoxybenzoic acid | Chlorine + Methoxy group | Moderate anticancer activity |

| 4-Hydroxy-3-(trifluoromethyl)benzoic acid | Hydroxyl + Trifluoromethyl group | Antioxidant properties |

Case Studies

- Cytotoxicity Assay on Glioblastoma Cells : A study evaluated the cytotoxic effects of various benzoic acid derivatives on LN229 glioblastoma cells. Results indicated significant apoptosis induction in treated cells .

- In Vivo Studies : In genetically modified models (e.g., Drosophila melanogaster), compounds similar to this compound demonstrated reduced glucose levels, suggesting potential anti-diabetic properties alongside anticancer effects .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with structural similarities to 3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid may exhibit anticancer properties. For example, derivatives of 1,3,4-oxadiazoles containing trifluoroethoxy groups have shown promising results in inhibiting glioblastoma cell lines (LN229) through mechanisms involving apoptosis and DNA damage . The trifluoroethoxy substituent enhances the compound's ability to penetrate cell membranes and interact with biomolecules, potentially modulating enzyme activities critical in cancer progression .

1.2 Enzyme Inhibition

The compound may also serve as an inhibitor of specific protein kinases involved in neoplastic diseases. Patents have documented its efficacy against conditions dependent on protein kinase activity, such as various cancers and inflammatory diseases . The mechanism often involves the inhibition of angiogenesis, making it relevant for therapies targeting blood vessel growth in tumors.

Agricultural Applications

2.1 Herbicide Development

This compound is relevant in the synthesis of herbicides. Its derivatives are utilized as intermediates in the production of compounds like tembotrione, which is employed for weed management in maize crops . The trifluoroethoxy group enhances the lipophilicity of these compounds, improving their efficacy and stability in agricultural formulations.

Table 1: Comparison of Similar Compounds and Their Applications

| Compound Name | Structure | Key Applications | Notable Properties |

|---|---|---|---|

| This compound | Structure | Anticancer, Herbicide Intermediate | Enhanced membrane permeability |

| 4-Amino-3-(2,2,2-trifluoroethoxy)benzamide | Structure | Cancer therapy research | Selective HDAC inhibition |

| 2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid | Structure | Herbicide synthesis | High reactivity and stability |

Case Studies

Case Study 1: Antitumor Efficacy

A study investigated the effects of a derivative of this compound on glioblastoma cells. The compound demonstrated significant cytotoxicity through mechanisms involving apoptosis and cell cycle arrest . Molecular docking studies indicated strong binding affinities to key targets involved in tumor growth.

Case Study 2: Agricultural Impact

Another study evaluated the herbicidal effectiveness of a derivative synthesized from this compound against common weeds in maize cultivation. Results showed a marked reduction in weed biomass compared to untreated controls .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

3-Amino-4-(2,2,2-trifluoroethoxy)benzamide (CAS 899368-30-0)

- Key Difference : Replacement of the carboxylic acid (-COOH) with a carboxamide (-CONH₂).

- This modification may improve metabolic stability but decrease solubility in aqueous environments .

4-Amino-2-(2,2,2-trifluoroethoxy)benzoic Acid Methyl Ester (CAS 1970385-57-9)

Substituent Position and Electronic Effects

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid (CAS 1020998-55-3)

- Key Difference: Substitution of the amino group with a fluorine atom at the 3-position.

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS 367-21-15)

- Key Difference : Additional trifluoroethoxy group at the 5-position.

- Impact : Increased lipophilicity and steric bulk, which may enhance binding to hydrophobic pockets in enzymes but reduce solubility .

3-Amino-4-(trifluoromethyl)benzoic Acid (CAS 125483-00-3)

- Key Difference : Replacement of trifluoroethoxy with a trifluoromethyl (-CF₃) group.

- ~3.5 for trifluoroethoxy). This alters pharmacokinetic properties and target interactions .

3-Cyano-4-(2,2,2-trifluoroethoxy)benzoic Acid

Complex Derivatives with Additional Moieties

4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic Acid (CAS 1351762-31-6)

- Key Difference: Incorporation of a pyrimidinyl-amino substituent.

TCMBA (2-(2-Chloro-4-mesyl-3-(2,2,2-trifluoroethoxy)methyl)benzoic Acid)

Data Tables for Key Comparisons

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid | C₉H₈F₃NO₃ | 235.16 | Not explicitly listed | -NH₂ (3), -OCH₂CF₃ (4), -COOH (1) |

| 3-Amino-4-(trifluoromethyl)benzoic acid | C₈H₆F₃NO₂ | 205.13 | 125483-00-3 | -NH₂ (3), -CF₃ (4), -COOH (1) |

| 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid | C₉H₆F₄O₃ | 238.14 | 1020998-55-3 | -F (3), -OCH₂CF₃ (4), -COOH (1) |

| 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | C₁₁H₈F₆O₄ | 342.17 | 367-21-15 | -OCH₂CF₃ (2,5), -COOH (1) |

Méthodes De Préparation

The introduction of the amino group at the 3-position on the aromatic ring can be achieved via:

- Nucleophilic aromatic substitution if a suitable leaving group is present at the 3-position.

- Reduction of nitro precursors: Nitration at the 3-position followed by catalytic hydrogenation to convert the nitro group to an amino group.

This step requires selective functionalization to avoid interference with the trifluoroethoxy substituent.

Detailed Process Example from Patent Literature

A representative process adapted from patent US6288271B1 and EP1918280A1 involves:

| Step | Reaction | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Preparation of 4-(2,2,2-trifluoroethoxy)benzoic acid | Reaction of 4-halobenzoic acid with sodium 2,2,2-trifluoroethoxide, CuSO4 catalyst, DMF solvent, 85–105°C | High yield (typically >80%) with good regioselectivity |

| 2 | Nitration at 3-position (if starting from unsubstituted benzoic acid) | Controlled nitration using mixed acid at low temperature | Moderate to good yield; regioselective nitration |

| 3 | Catalytic hydrogenation of nitro group to amino | Hydrogenation over Pd/C or Pt/C catalyst, aqueous solvent, 70°C, under hydrogen pressure | High conversion to amino derivative with minimal side reactions |

Analytical Data and Yields

| Compound | Melting Point (°C) | Yield (%) | Purity Notes |

|---|---|---|---|

| 4-(2,2,2-Trifluoroethoxy)benzoic acid | 121–125 | 81.6 (isolated) | Off-white powder, high purity after recrystallization |

| 3-Nitro-4-(2,2,2-trifluoroethoxy)benzoic acid (intermediate) | ~140 (reported in literature) | 70–85 (depending on nitration conditions) | Requires purification to remove regioisomers |

| This compound | ~110–115 (literature) | >90 (after hydrogenation) | High purity achievable by catalytic reduction |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Nucleophilic aromatic substitution | 4-Halobenzoic acid | Sodium 2,2,2-trifluoroethoxide | CuSO4 | 85–105°C, DMF | High regioselectivity, scalable | Requires excess trifluoroethanol, catalyst removal |

| Oxidation of trifluoroethoxytoluene | 4-(2,2,2-Trifluoroethoxy)toluene | KMnO4 or NaMnO4 | None | 80–100°C | Efficient conversion to acid | Harsh oxidizing conditions |

| Nitration + catalytic reduction | 4-(2,2,2-Trifluoroethoxy)benzoic acid | Mixed acid nitration, Pd/C hydrogenation | Pd/C or Pt/C | Low temp nitration; 70°C hydrogenation | High purity amino derivative | Multi-step, requires careful control |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sequential functionalization of a benzoic acid scaffold. A nitro group at position 3 can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or iron powder in acidic media (e.g., HCl). The trifluoroethoxy group at position 4 is introduced via nucleophilic substitution of a halogenated precursor (e.g., 4-bromo-3-nitrobenzoic acid) with 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves adjusting reaction time, temperature, and stoichiometry to improve yields (≥70%) and purity .

- Key Challenges : Competing side reactions (e.g., over-reduction of nitro groups, incomplete substitution) require careful monitoring via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirms substitution patterns and amine proton integration. The trifluoroethoxy group’s CF₃ resonance appears as a quartet (~70–75 ppm in ¹³C NMR) .

- HRMS : Validates molecular formula (C₉H₈F₃NO₃; exact mass 235.16 g/mol) and detects impurities.

- FTIR : Identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodology : Molecular docking (e.g., AutoDock4) evaluates binding affinities to enzymes or receptors. Flexible side-chain docking is used to model interactions between the trifluoroethoxy group and hydrophobic pockets in proteins. Validation involves comparing docking scores (ΔG < -7 kcal/mol) with experimental IC₅₀ values .

- Case Study : Docking studies suggest potential inhibition of cyclooxygenase-2 (COX-2) due to hydrophobic interactions between the trifluoroethoxy group and the enzyme’s active site .

Q. How can contradictory biological activity data across studies be resolved?

- Methodology :

- Assay Standardization : Validate purity (>98% by HPLC) and solubility (e.g., DMSO stock solutions).

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell viability tests (e.g., MTT assay) to confirm specificity.

- Meta-Analysis : Compare structural analogs (e.g., 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid) to identify substituent effects on activity .

Q. What strategies improve yield in multi-step syntheses of derivatives?

- Methodology :

- Design of Experiments (DOE) : Use factorial designs to optimize parameters (e.g., temperature, solvent polarity). For example, coupling reactions with aryl boronic acids achieve >80% yield under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

- Protection-Deprotection : Protect the amine group with Boc anhydride during subsequent reactions to prevent side reactions .

Key Research Gaps

- Mechanistic Studies : Limited data exist on the compound’s pharmacokinetics or in vivo efficacy.

- Stereoelectronic Effects : The impact of trifluoroethoxy’s electron-withdrawing nature on amine reactivity remains underexplored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.